molecular formula C21H21N3O5S B12181949 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B12181949
M. Wt: 427.5 g/mol
InChI Key: DJGUIYKZCDVAPF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, This compound , provides a precise blueprint of its molecular architecture. Breaking down the nomenclature:

  • Methyl indicates the ester group at position 4 of the thiazole ring.
  • 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino} describes the amide-linked spirocyclic moiety at position 2.
  • 5-phenyl specifies the aromatic substituent at position 5.

Structural Features (Table 1):

Feature Description
Core structure 1,3-thiazole ring with ester (C4) and phenyl (C5) substituents
Spirocyclic system Azaspiro[4.4]nonane fused at C2 via acetyl-amino linkage
Functional groups Ester (COOCH3), amide (NHCO), ketone (1,3-dioxo), aromatic (phenyl)
Molecular formula C₂₂H₂₃N₃O₅S
Molecular weight 441.5 g/mol

Spectroscopic characterization via ¹H/¹³C NMR and high-resolution mass spectrometry confirms the presence of these structural elements. The spirocyclic component introduces conformational constraints that enhance target binding specificity, while the thiazole ring contributes to electronic delocalization and metabolic stability.

Historical Context of Spirocyclic Thiazole Derivatives in Heterocyclic Chemistry

The integration of spirocyclic systems into thiazole derivatives marks a strategic evolution in heterocyclic chemistry. Early work on thiazole pharmacophores, as documented in patents like EP0037710B1 , established their anti-inflammatory potential through cyclooxygenase inhibition. However, these initial compounds lacked the structural complexity needed for selective enzyme targeting.

The advent of spiroannulation techniques in the 2000s enabled the synthesis of rigid, three-dimensional architectures like azaspiro[4.4]nonane. This innovation addressed the planar limitations of traditional thiazoles, as demonstrated in Pin1 inhibitor development. Comparative studies show that spirocyclic thiazoles exhibit up to 10-fold higher binding affinity versus non-spiro analogs, attributed to reduced entropic penalties during target engagement.

Significance of Hybrid Architectures in Medicinal Chemistry

The compound’s hybrid structure merges three pharmacologically relevant domains:

  • Thiazole core : Provides a π-deficient aromatic system for hydrophobic interactions and hydrogen bonding via the nitrogen atom.
  • Azaspiro[4.4]nonane : Imparts conformational rigidity, optimizing complementarity with enzyme active sites.
  • Phenyl and ester groups : Enhance solubility and bioavailability while permitting synthetic diversification.

Therapeutic Implications (Table 2):

Target Class Mechanism Potential Application
Peptidyl-prolyl isomerases (e.g., Pin1) Competitive inhibition of catalytic domain Anticancer therapy
Kinases Allosteric modulation via spirocyclic moiety Anti-inflammatory agents
GPCRs Orthosteric binding through thiazole Neurodegenerative disease

Molecular dynamics simulations reveal that the spirocyclic system induces a 15–20° tilt in the thiazole ring relative to non-spiro analogs, enabling unique interactions with Pin1’s hydrophobic pocket. This stereoelectronic tuning underscores the compound’s value as a template for next-generation enzyme inhibitors.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H21N3O5S/c1-29-18(27)16-17(13-7-3-2-4-8-13)30-20(23-16)22-14(25)12-24-15(26)11-21(19(24)28)9-5-6-10-21/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,23,25)

InChI Key

DJGUIYKZCDVAPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor.

    Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and an α-haloketone.

    Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the spirocyclic system.

    Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic system.

    Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its unique structure.

    Biological Probes: Used in research to study biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the development of chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biological pathways and processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s thiazole core is substituted with a spirocyclic system, distinguishing it from simpler analogs like 5-acetyl-2-amino-4-methyl-1,3-thiazole . The spiro group likely enhances steric hindrance and reduces molecular flexibility compared to linear substituents. Compound 4 shares a thiazole backbone but incorporates triazole and dihydropyrazole moieties, which may enhance π-π stacking interactions in crystal packing.

The fluorophenyl and chlorophenyl groups in Compound 4 introduce halogen bonding capabilities absent in the target compound.

Such structural data are critical for understanding intermolecular interactions and solubility.

Toxicity Considerations: Similar to 5-acetyl-2-amino-4-methyl-1,3-thiazole , the toxicological profile of the target compound remains uncharacterized, underscoring the need for further safety studies.

Research Findings and Implications

Synthetic Approaches :

  • The high-yield synthesis of Compound 4 via dimethylformamide (DMF)-assisted crystallization suggests that analogous methods could be adapted for the target compound, though the spirocyclic system may require specialized conditions.

For example, benzothiazole derivatives are studied for antimicrobial and anticancer properties.

Biological Activity

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and an azaspiro structure. Its biological activity is of significant interest in medicinal chemistry due to its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O5S, with a molecular weight of approximately 427.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H21N3O5S
Molecular Weight427.5 g/mol
StructureThiazole ring, azaspiro structure

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific biological activity of this compound has not been fully characterized but shows promise based on related compounds.

Antitumor Activity

Research indicates that thiazole derivatives often possess antitumor properties. For instance, compounds containing thiazole rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and interaction with DNA .

Case Study:
A study evaluated the cytotoxicity of thiazole derivatives against various cancer cell lines, revealing that certain substitutions on the thiazole ring significantly enhance activity (IC50 values ranging from 1.61 to 1.98 µg/mL) . The presence of electron-donating groups at specific positions on the phenyl ring was correlated with increased cytotoxicity.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure influence biological activity:

Structural FeatureActivity Impact
Thiazole RingEssential for cytotoxic activity
Electron-donating GroupsIncrease potency against cancer cells
Spirocyclic SystemEnhances reactivity and potential interactions

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis: Evidence suggests that thiazole derivatives can trigger programmed cell death in malignant cells.
  • Antioxidant Activity: Some thiazoles exhibit antioxidant properties that may contribute to their protective effects against cellular damage.

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